
3-Amino-1-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-phenylbutan-2-one is a chemical compound that belongs to the class of ketones. . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylbutan-2-one can be achieved through various methods. One common approach involves the use of transaminases in a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to enhance the synthesis of 3-Amino-1-phenylbutane . The reaction conditions typically include a temperature of 30°C and a 20-fold excess of alanine, leading to high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of Schiff bases or nucleophilic addition reactions. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries .
Applications De Recherche Scientifique
3-Amino-1-phenylbutan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 3-Amino-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Amino-1-phenylbutan-2-one include:
2-Amino-1-phenylbutane: An amphetamine derivative with stimulant properties.
3-Amino-1-phenylbutane: A chiral amine used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-amino-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
Clé InChI |
KGRCBWKTZCOZFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
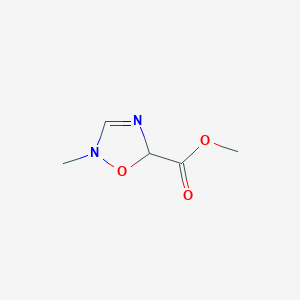
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

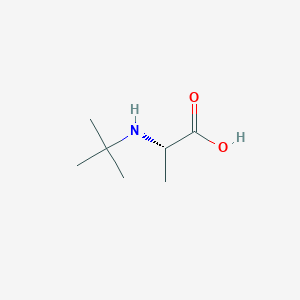
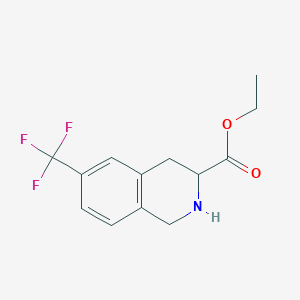
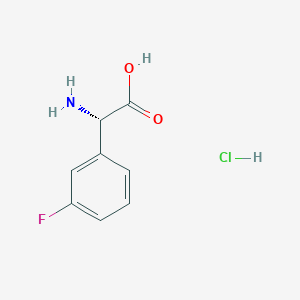
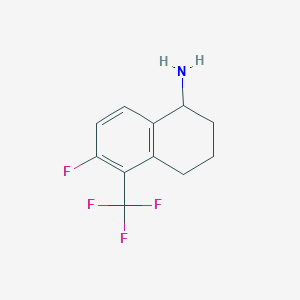
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
